molecular formula C16H20N4O4 B7951212 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7951212
M. Wt: 332.35 g/mol
InChI Key: XKXYIEJKQOOKRM-UHFFFAOYSA-N
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Description

4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a cyano and nitro group on the phenyl ring, and a tert-butyl ester group on the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Cyanation: The addition of a cyano group to the phenyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Esterification: The conversion of the carboxylic acid group to a tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The piperazine ring may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid methyl ester
  • 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid ethyl ester
  • 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(2-cyano-3-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)13-5-4-6-14(20(22)23)12(13)11-17/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYIEJKQOOKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-BOC-piperizine (piperazine-1-carboxylic acid tert-butyl ester, 20.0 g, 107.4 mmol) was added to a solution of 2,6-dinitrobenzonitrile (10.277 g, 53.2 mmol) in dry DMF (200 ml). After stirring at 50° C. overnight, the reaction mixture was cooled to room temperature and poured into a mixture of water/ethyl acetate. The organic fraction was washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and the resulting brown residue was purified by flash chromatography to give 4-(2-cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as an orange solid (12.172 g, 69%). MS: (M+H)+277.1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.277 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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